Decahydro-2,7-naphthyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H16N2.2ClH . It has a molecular weight of 213.15 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8 (7)10-4-1;;/h7-10H,1-6H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Fluorescent Sensing
Decahydro-2,7-naphthyridine dihydrochloride plays a crucial role in the development of fluorescent sensors for biological molecules. For instance, ethyne-linked naphthyridine-aniline conjugated molecules, incorporating the 2-acetamido-1,8-naphthyridine moiety, have been identified as selective sensors for guanine and guanosine monophosphate. These sensors exhibit selectivity in both dichloromethane and water, benefiting from a triply hydrogen-bonded motif for guanine binding. The effectiveness of these sensors is enhanced by aniline moieties through electron-donating effects, and the design allows for additional hydrogen bonds, π-π stacking, and electrostatic interactions (Lu, Phang, & Fang, 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been extensively studied. These compounds are prepared by reducing naphthyridines with sodium and ethanol. The reduction of 1,5-naphthyridine with platinum oxide in acid solution yields a mixture of trans- and cis-decahydro-1,5-naphthyridine, distinguishable by proton magnetic resonance spectroscopy. This research has laid foundational knowledge for the synthesis and identification of naphthyridine derivatives (Armarego, 1967).
Antiviral Research
Decahydro-2,7-naphthyridine derivatives have shown promise in antiviral research. Notably, certain naphthyridine compounds inhibit the strand transfer step of the HIV-1 integration process catalyzed by integrase. These inhibitors have demonstrated significant effectiveness in preventing the spread of HIV-1 infection in cell culture without exhibiting cytotoxicity, marking them as potential candidates for antiviral therapy (Zhuang et al., 2003).
Catalysis
Decahydro-2,7-naphthyridine derivatives also find applications in catalysis. For example, homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles have been efficiently achieved using iridium complexes bearing functional bipyridonate ligands. These processes involve the release and uptake of hydrogen molecules, showcasing the potential of naphthyridine derivatives in catalytic applications (Fujita, Tanaka, Kobayashi, & Yamaguchi, 2014).
Material Science
In material science, this compound contributes to the synthesis of new aromatic polyesters containing the cardo decahydronaphthalene group. These polyesters exhibit good solubility in various organic solvents and can be cast into films, demonstrating their potential in high-performance materials due to their thermal stability and amorphous nature (Honkhambe et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h7-10H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMPBDLRCYICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.